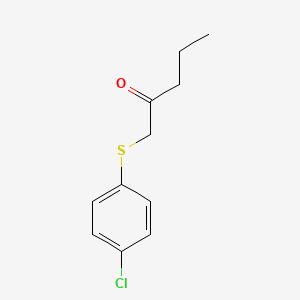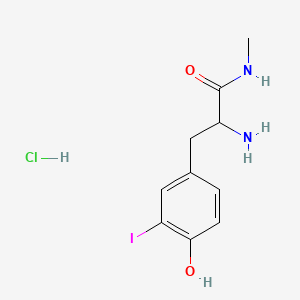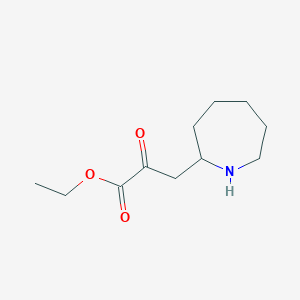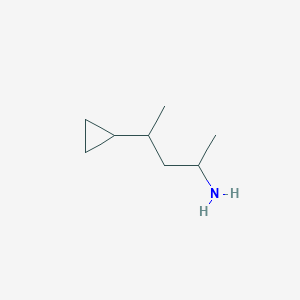![molecular formula C23H23N3O4 B13541348 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, where the Fmoc group is used to protect the amino group during the synthesis of peptides. The process involves automated peptide synthesizers that can handle multiple steps of the synthesis, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc group, revealing the free amino group.
Substitution: The compound can undergo substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Such as palladium on carbon (Pd/C) for reduction reactions.
Substituting agents: Such as trifluoroacetic acid (TFA) for deprotection of the Fmoc group.
Major Products
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized forms of the compound .
科学的研究の応用
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid has several scientific research applications:
作用機序
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid involves the protection of the amino group in amino acids during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .
類似化合物との比較
Similar Compounds
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-pentenoic acid
- (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid is unique due to the presence of the pyrazolylmethyl group, which imparts distinct chemical properties and potential biological activities compared to other Fmoc-protected amino acids .
特性
分子式 |
C23H23N3O4 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(1-methylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C23H23N3O4/c1-26-13-15(11-25-26)10-16(22(27)28)12-24-23(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,11,13,16,21H,10,12,14H2,1H3,(H,24,29)(H,27,28) |
InChIキー |
QRBRWXDSSLZBEA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




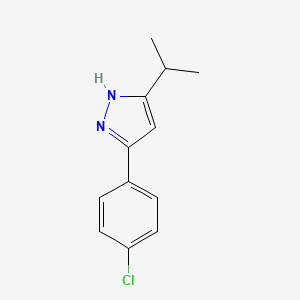
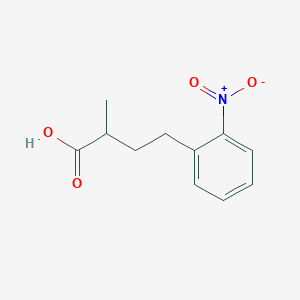
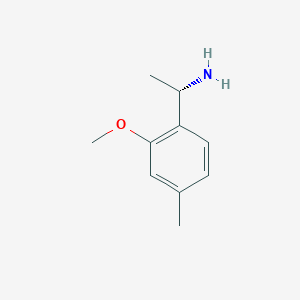
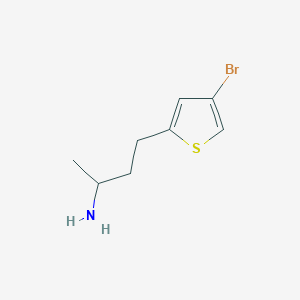
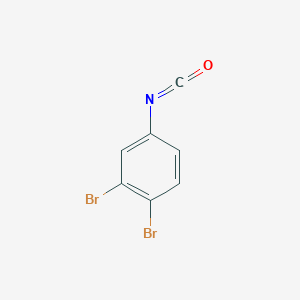

![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)
![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)
